molecular formula C13H9NO B3100842 2-(4-Hydroxyphenyl)benzonitrile CAS No. 137863-68-4

2-(4-Hydroxyphenyl)benzonitrile

Cat. No.: B3100842
CAS No.: 137863-68-4
M. Wt: 195.22 g/mol
InChI Key: HBPAPDGVCPVONJ-UHFFFAOYSA-N
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Description

2-(4-Hydroxyphenyl)benzonitrile is an organic compound that features both a hydroxyl group and a nitrile group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 2-(4-Hydroxyphenyl)benzonitrile involves the reaction of benzaldehyde with hydroxylamine hydrochloride. This method is advantageous due to its mild reaction conditions and low production cost . Another approach involves the use of ionic liquids as recycling agents, which simplifies the separation process and eliminates the need for metal salt catalysts .

Industrial Production Methods

Industrial production of this compound typically involves the ammoxidation of toluene, where toluene reacts with ammonia and oxygen at high temperatures (400-450°C). This method is efficient and scalable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxyphenyl)benzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the nitrile group.

    Substitution: Electrophilic substitution reactions typically use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Primary amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

2-(4-Hydroxyphenyl)benzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.

    Medicine: Explored for its potential therapeutic properties, including its role as an antioxidant and stabilizer.

    Industry: Utilized in the manufacturing of dyes, pesticides, and advanced coatings.

Mechanism of Action

The mechanism of action of 2-(4-Hydroxyphenyl)benzonitrile involves its interaction with molecular targets such as enzymes and receptors. For instance, it can bind to estrogen receptors and activate the expression of genes containing estrogen response elements . This interaction is crucial for its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    4-Hydroxybenzonitrile: Similar structure but lacks the additional phenyl group, affecting its overall reactivity and applications.

    2-Hydroxybenzonitrile: The hydroxyl group is positioned differently, leading to variations in chemical behavior and applications.

Uniqueness

2-(4-Hydroxyphenyl)benzonitrile is unique due to the presence of both a hydroxyl group and a nitrile group on the benzene ring. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(4-hydroxyphenyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO/c14-9-11-3-1-2-4-13(11)10-5-7-12(15)8-6-10/h1-8,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBPAPDGVCPVONJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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